Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolo[1,2-a]quinoline core, which is a fused heterocyclic system, and is substituted with a trifluoromethylphenyl group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves multiple steps, including the formation of the pyrrolo[1,2-a]quinoline core and subsequent functionalization with the trifluoromethylphenyl group. The key steps in the synthesis include:
Formation of the Pyrrolo[1,2-a]quinoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the pyrrolo[1,2-a]quinoline intermediate with a trifluoromethylphenyl reagent, such as trifluoromethylphenyl isocyanate, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target.
Comparison with Similar Compounds
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also feature a fused heterocyclic system and are known for their diverse biological activities.
Trifluoromethylphenyl Compounds: These compounds share the trifluoromethylphenyl group, which imparts unique chemical and biological properties.
Properties
CAS No. |
882866-05-9 |
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Molecular Formula |
C31H24F3N3O4 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
ethyl 5-methyl-1-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoyl]pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C31H24F3N3O4/c1-3-41-29(39)24-17-27(37-25-10-5-4-9-23(25)18(2)15-26(24)37)28(38)19-11-13-21(14-12-19)35-30(40)36-22-8-6-7-20(16-22)31(32,33)34/h4-17H,3H2,1-2H3,(H2,35,36,40) |
InChI Key |
YZOWSUBEDHXPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C3=CC=CC=C3N2C(=C1)C(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)C |
Origin of Product |
United States |
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